
Yttrium(III) 2,2,2-trifluoroacetate
Übersicht
Beschreibung
Yttrium(III) 2,2,2-trifluoroacetate is a fluorinated yttrium compound . It is used in proteomics research and in the manufacture of ceramics, glass, laser materials, phosphor, non-ferrous alloy iron, and steel .
Synthesis Analysis
The synthesis of Yttrium(III) 2,2,2-trifluoroacetate involves complexation reactions of [Y (TFA) 3 (H 2 O) 3] with O- and N-donor ligands to obtain suitable precursors for Metal Organic Deposition (MOD) . Anhydrous adducts such as [Y 2 (μ,η 2 -TFA) 4 (η 1 -TFA) 2 (OHC 2 H 4 O i Pr) 4] were isolated .Molecular Structure Analysis
The molecular formula of Yttrium(III) 2,2,2-trifluoroacetate is C6F9O6Y . The molecular weight is 430.98 g/mol . The InChI key is RXUSTVIGZPRAQZ-UHFFFAOYSA-N .Chemical Reactions Analysis
Yttrium(III) 2,2,2-trifluoroacetate is used as an efficient catalyst for the reaction of benzil, aldehydes, and ammonium acetate under mild and solvent-free conditions to afford the corresponding 2,4,5-triarylimidazoles in high yields and short reaction time .Physical And Chemical Properties Analysis
Yttrium(III) 2,2,2-trifluoroacetate is a solid substance . It has a molecular weight of 430.98 g/mol . The compound has a complexity of 313 and a topological polar surface area of 112 Ų .Wissenschaftliche Forschungsanwendungen
Proteomics Research
Yttrium(III) trifluoroacetate is a fluorinated yttrium compound that is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound likely plays a role in the identification and quantification of proteins, as well as the study of their interactions.
Manufacture of Ceramics
This compound is used in the manufacture of ceramics . Ceramics are often made from clay and hardened by heat. They are used in a wide range of items, including dishes, pottery, and engineering applications like ceramic insulators.
Glass Production
Yttrium(III) trifluoroacetate is also used in the production of glass . The addition of yttrium can improve the physical properties of glass, making it more resistant to thermal shock and chemical attack.
Laser Materials
This yttrium compound is used in the creation of laser materials . Yttrium is often used in lasers due to its unique light-emitting properties when it is excited by energy.
Phosphor Manufacturing
Phosphors are substances that exhibit the phenomenon of luminescence. Yttrium(III) trifluoroacetate is used in the manufacture of phosphors , which are used in a variety of applications, including lighting, displays, and sensors.
Non-Ferrous Alloy Production
Non-ferrous alloys are alloys that do not contain iron in appreciable amounts. This compound is used in the production of non-ferrous alloys , which are used in a variety of applications due to their resistance to corrosion and wear.
Iron and Steel Additives
Yttrium(III) trifluoroacetate is used as an additive in the production of iron and steel . The addition of yttrium can improve the mechanical properties of these metals, making them stronger and more durable.
Thermal Decomposition Study
An in-depth in situ IR study of the thermal decomposition of yttrium trifluoroacetate hydrate has been conducted . The study extensively analyzed the pyrolysis of Y(CF3COO)3·nH2O at temperatures up to 1,000 °C, under flowing pure Ar, O2 and O2 saturated with water vapor . The study has implications for sol–gel processing .
Wirkmechanismus
Yttrium(III) trifluoroacetate, also known as Yttrium(III) 2,2,2-trifluoroacetate or Yttrium(III)trifluoroacetate, is a fluorinated yttrium compound with a variety of applications in different fields .
Target of Action
The primary target of Yttrium(III) trifluoroacetate is the formation of various materials such as ceramics, glass, laser materials, and phosphor . It is also used in the manufacture of non-ferrous alloy iron and steel, and as an additive .
Mode of Action
The compound undergoes thermal decomposition under different atmospheres . The first decomposition stage (310 °C) involves the complete removal of carbon (organic part) and the formation of yttrium fluoride . Yttria (Y 2 O 3) is formed at 1200 °C through a slow process controlled by the out diffusion of fluorine that involves the formation of yttrium oxyfluoride as an intermediate .
Biochemical Pathways
The precursor decomposition takes places in five different stages: dehydration, formation of yttrium fluoride as a stable intermediate, decomposition of YF 3 to form a non-stoichiometric yttrium oxyfluoride, formation of stoichiometric yttrium oxyfluoride, and decomposition of YOF into yttria .
Result of Action
The result of the action of Yttrium(III) trifluoroacetate is the formation of various materials such as ceramics, glass, laser materials, and phosphor . It also results in the formation of yttrium fluoride, yttrium oxyfluoride, and yttria during its thermal decomposition .
Action Environment
The action of Yttrium(III) trifluoroacetate is influenced by environmental factors such as temperature and atmosphere . For instance, the kinetics and final particle structure are strongly affected when the oxygen (water) partial pressure is as low as 0.02% (<0.002%) .
Safety and Hazards
Yttrium(III) 2,2,2-trifluoroacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Yttrium(III) 2,2,2-trifluoroacetate is used as a precursor in the synthesis of high-performance superconducting films . Knowledge of the processes that take place during decomposition of precursors as well as the formation of intermediate compounds is crucial to improve the performance of functional oxides .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroacetate;yttrium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2HF3O2.Y/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPATVYPXYMSPKD-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Y+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F9O6Y | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium(III) 2,2,2-trifluoroacetate | |
CAS RN |
304851-95-4 | |
| Record name | Yttrium trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



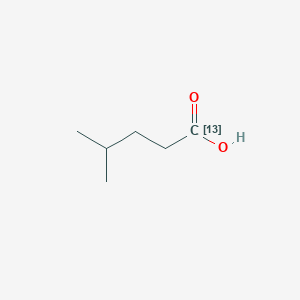
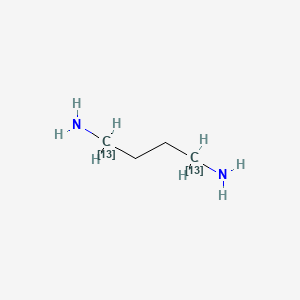
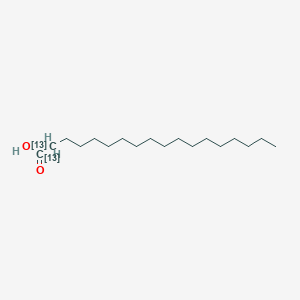

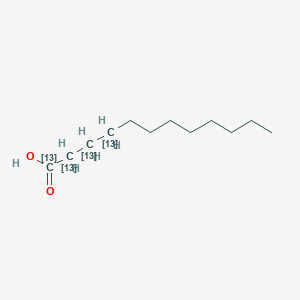
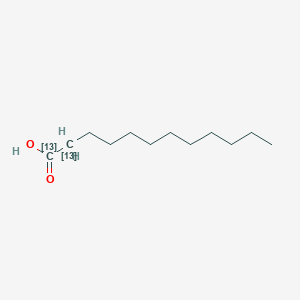

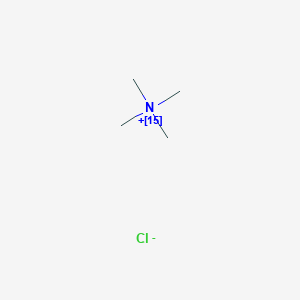

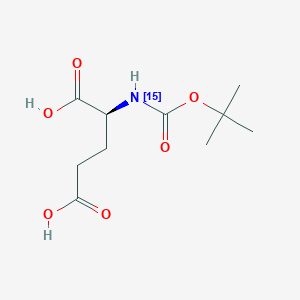
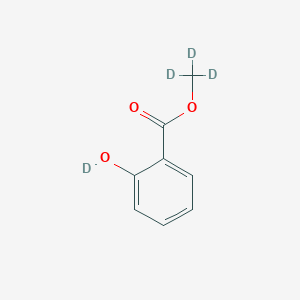
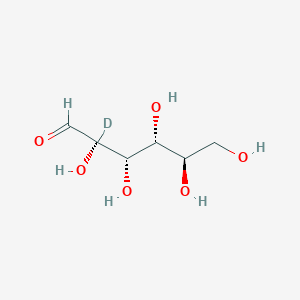
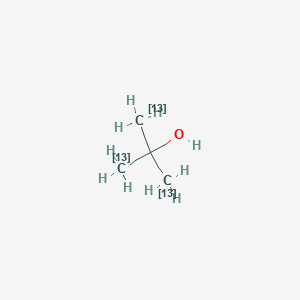
![17-[1,3-Di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B3334102.png)